molecular formula C9H8N2O2S B12434308 Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate

Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate

Cat. No.: B12434308
M. Wt: 208.24 g/mol
InChI Key: VFOGHOGPVNNVBQ-UHFFFAOYSA-N
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Description

Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of benzo[c][1,2,5]thiadiazoles, which includes a fused thiadiazole ring, imparts distinct chemical and physical properties to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate typically involves the following steps:

  • Formation of the Benzo[c][1,2,5]thiadiazole Core: : The core structure of benzo[c][1,2,5]thiadiazole can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with sulfur and an oxidizing agent to form the thiadiazole ring.

  • Introduction of the Acetate Group: : The acetate group can be introduced through esterification reactions. For example, the benzo[c][1,2,5]thiadiazole core can be reacted with methyl chloroacetate in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into reduced forms with different chemical properties.

  • Substitution: : The compound can undergo substitution reactions, where one functional group is replaced by another. For example, nucleophilic substitution reactions can introduce different substituents onto the benzo[c][1,2,5]thiadiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate has several scientific research applications, including:

  • Medicinal Chemistry: : The compound’s unique structure and biological activity make it a potential candidate for drug development. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties.

  • Materials Science: : The compound’s electronic properties make it useful in the development of organic semiconductors, photovoltaic materials, and light-emitting diodes (LEDs).

  • Organic Electronics: : The compound can be used as a building block for the synthesis of donor-acceptor systems, which are essential for the development of efficient organic electronic devices.

  • Biological Research: : The compound’s ability to interact with biological targets makes it valuable for studying cellular processes and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell division, while its antimicrobial activity may result from disrupting bacterial cell membranes.

Comparison with Similar Compounds

Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate can be compared with other similar compounds, such as:

  • Benzo[c][1,2,5]oxadiazoles: : These compounds have a similar structure but contain an oxygen atom instead of sulfur. They also exhibit diverse biological activities and are used in similar applications.

  • Thiazoles: : Thiazoles are another class of heterocyclic compounds with a sulfur atom in the ring. They have a wide range of biological activities and are used in medicinal chemistry and materials science.

  • Benzothiazoles: : These compounds have a fused benzene and thiazole ring system. They are known for their anticancer, antimicrobial, and anti-inflammatory properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

methyl 2-(2,1,3-benzothiadiazol-5-yl)acetate

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)5-6-2-3-7-8(4-6)11-14-10-7/h2-4H,5H2,1H3

InChI Key

VFOGHOGPVNNVBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=NSN=C2C=C1

Origin of Product

United States

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